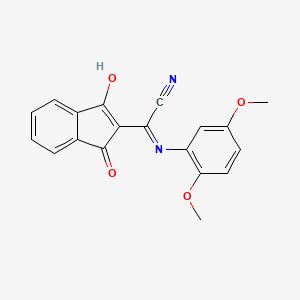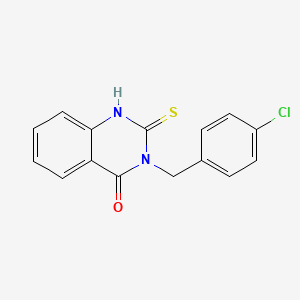![molecular formula C26H28ClF3N4O2S B2430768 4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide CAS No. 478262-24-7](/img/structure/B2430768.png)
4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a tert-butyl group, a piperazine ring, a pyridine ring with trifluoromethyl group, and a benzenesulfonamide moiety. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of a piperazine ring and a pyridine ring suggests it might have interesting binding properties, potentially allowing it to interact with various biological targets. The trifluoromethyl group could enhance its lipophilicity, potentially improving its ability to cross cell membranes .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of a sulfonamide group suggests it could participate in reactions typical of this functional group, such as hydrolysis or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of a trifluoromethyl group could increase its lipophilicity, while the presence of a sulfonamide could make it more polar. These properties could influence its solubility, stability, and reactivity .科学的研究の応用
Synthesis and Structural Analysis
- 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was synthesized via a reaction involving 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine. The compound exhibited extensive π–π interactions and intermolecular hydrogen bonding, crucial for its structural properties (Balu & Gopalan, 2013).
Crystal Structure and Molecular Interactions
- The crystal structures of various piperazine derivatives related to this compound demonstrated their potential as anti-malarial agents. These structures featured significant hydrogen bonding and π–π interactions, essential for their biological activity (Cunico et al., 2009).
- Novel piperazine derivatives exhibited specific crystal packing influenced by intermolecular hydrogen bonds and molecular Hirshfeld surface analysis. These structural features are fundamental for understanding the compound's reactivity and interactions (Kumara et al., 2017).
Applications in Material Science
- In a study on the synthesis of ortho-linked polyamides, 4-tert-butylcatechol derivatives, related to the compound , showed excellent solubility and thermal stability, indicating potential applications in material science (Hsiao et al., 2000).
Biological Activity and Pharmacological Potential
- Derivatives of this compound exhibited larvicidal and antimicrobial activities, suggesting potential use in pest control and as antibacterial agents (Kumara et al., 2015).
- Certain benzenesulfonamide derivatives showed potent anticancer activity and induced apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology (Żołnowska et al., 2016).
Receptor Antagonism and Cognitive Enhancement
- A related compound, SB-399885, demonstrated high affinity for 5-HT6 receptors and cognitive enhancing properties, highlighting its potential in treating cognitive deficits in disorders like Alzheimer's disease (Hirst et al., 2006).
Safety and Hazards
将来の方向性
The potential applications and future directions for this compound would depend on its properties and activity. Given its complex structure and the presence of several functional groups commonly found in bioactive compounds, it could have potential applications in medicinal chemistry or materials science .
作用機序
Target of Action
It is known to be used as a broad-spectrum insecticide , suggesting that its targets could be specific proteins or enzymes in the nervous system of insects.
Mode of Action
The compound achieves its insecticidal action by interfering with the nervous system of insects .
Pharmacokinetics
It is known that the compound is a white solid at room temperature and has good solubility in organic solvents , which may influence its bioavailability.
Result of Action
As an insecticide, it is expected to cause paralysis and eventual death in insects by disrupting their nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in organic solvents suggests that it might be more effective in lipid-rich environments.
特性
IUPAC Name |
4-tert-butyl-N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClF3N4O2S/c1-25(2,3)18-4-10-22(11-5-18)37(35,36)32-20-6-8-21(9-7-20)33-12-14-34(15-13-33)24-23(27)16-19(17-31-24)26(28,29)30/h4-11,16-17,32H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKPELZNPNGXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
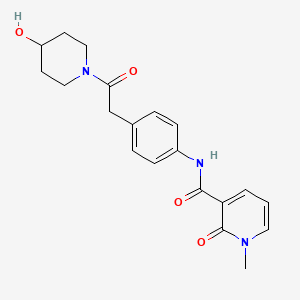
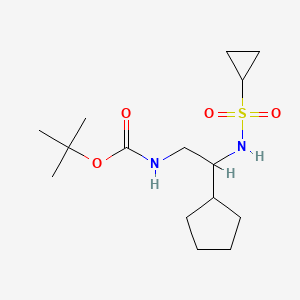
![1-Benzofuran-2-yl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2430690.png)
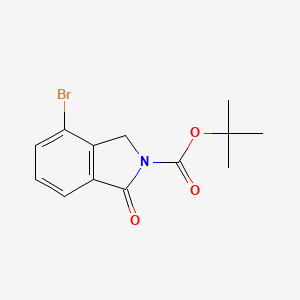
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2430692.png)
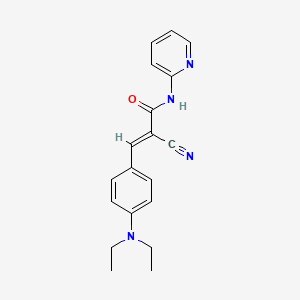

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)
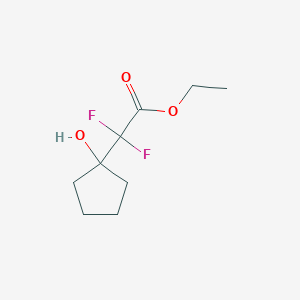
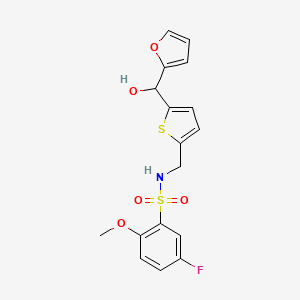
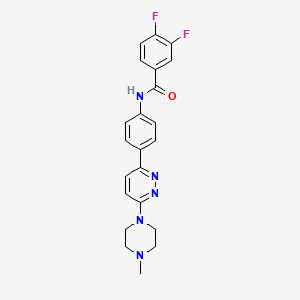
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol](/img/structure/B2430704.png)
